molecular formula C9H6N2O B1322219 Quinazoline-6-carbaldehyde CAS No. 439811-22-0

Quinazoline-6-carbaldehyde

Cat. No.: B1322219
CAS No.: 439811-22-0
M. Wt: 158.16 g/mol
InChI Key: HGIYUCGNFWTGMD-UHFFFAOYSA-N
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Description

Quinazoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

Quinazoline-6-carbaldehyde, like other quinazoline derivatives, has been found to interact with various biological targets. The primary targets of quinazoline derivatives include chromatin-associated proteins in histones . These targets play a crucial role in gene expression and regulation, making them important in various biological processes.

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, this compound can potentially alter gene expression.

Biochemical Pathways

Changes in these pathways can have downstream effects on various biological processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the pharmacokinetics of drug compounds can significantly impact their bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets and affect various biochemical pathways. For instance, by inhibiting histone methyltransferase, it could potentially alter the methylation status of histones, leading to changes in gene expression and, consequently, cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. Furthermore, the cellular environment can also impact its action, as factors such as cell type, the presence of other signaling molecules, and the state of the cell (e.g., whether it is in a growth or resting phase) can influence how the cell responds to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with formamide, followed by cyclization and oxidation steps. Another method includes the use of 2-aminobenzonitrile as a starting material, which undergoes cyclization with formic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization and oxidation processes. These methods are preferred for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Quinazoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinazoline-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.

    Biology: Quinazoline derivatives have shown significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: this compound is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and bacterial infections.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    Quinazoline: The parent compound, which lacks the aldehyde group.

    Quinazoline-6-carboxylic acid: An oxidized form of quinazoline-6-carbaldehyde.

    Quinazoline-6-methanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives exhibit a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

quinazoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYUCGNFWTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622137
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439811-22-0
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6-methyl-quinazoline (5.0 g, 34.7 mmol) and selenium dioxide (7.7 g, 69.4 mmol) was heated at 160° C. for 12 hours. After cooling to room temperature, methanol was added with stirring. After removal of solid by filtration, the filtrate was concentrated. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 0%-30% ethyl acetate in hexane in 30 min) afforded 6-quinazolinecarboxaldehyde (2.4 g, 43.7%) as a white solid: LC-MS m/e 159 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Quinazoline-6-carbaldehyde being utilized in materials science?

A1: this compound serves as a key building block in synthesizing new chitosan derivatives. Specifically, it reacts with chitosan to form a Schiff base, resulting in a modified material with potentially enhanced properties. [] This modification approach is particularly interesting for developing biomaterials with tailored functionalities.

Q2: What are the potential antimicrobial applications of this compound-derived compounds?

A2: Research indicates that incorporating this compound into chitosan significantly enhances its antimicrobial activity. [] This derivative, referred to as CS-P2 in the study, demonstrated potent action against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans. Furthermore, it exhibited antifungal activity against Candida albicans and Aspergillus fumigates. These findings suggest that incorporating this compound into chitosan could lead to developing novel antimicrobial agents.

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